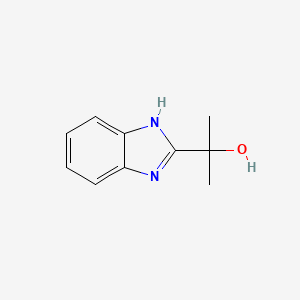

2-(1H-benzimidazol-2-yl)propan-2-ol

説明

BenchChem offers high-quality 2-(1H-benzimidazol-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQAHHVRIFRTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59336-52-6 | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Structure of 2-(1H-benzimidazol-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol, a member of the pharmacologically significant benzimidazole family of heterocyclic compounds. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established principles of benzimidazole chemistry. We present a detailed, plausible synthetic protocol for its preparation via the Phillips condensation reaction. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on closely related, characterized analogs, providing a valuable reference for its identification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatile core is present in numerous FDA-approved drugs, highlighting its therapeutic importance.

The biological activities of benzimidazole derivatives are diverse and well-documented, encompassing:

-

Anticancer properties: Certain benzimidazoles function as antineoplastic agents.[2]

-

Antimicrobial effects: The scaffold is a key component in various antibacterial and antifungal drugs.[2]

-

Antiviral activity: Benzimidazole derivatives have shown promise as antiviral agents.[2]

-

Other therapeutic applications: They have also been investigated for their roles as antihypertensives, anti-inflammatory agents, and analgesics.[2]

The 2-substituted benzimidazoles are a particularly important class of these compounds. The substituent at the 2-position significantly influences the molecule's steric and electronic properties, and consequently its biological activity. The introduction of a tertiary alcohol group, as in 2-(1H-benzimidazol-2-yl)propan-2-ol, can enhance solubility and provide a potential site for further chemical modification or metabolic activity.

This guide focuses on providing a detailed understanding of the chemical nature of 2-(1H-benzimidazol-2-yl)propan-2-ol, a molecule of interest for its potential applications in drug discovery and development.

Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol: A Plausible Approach

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction .[3][4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[3] For the synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol, the logical precursors are o-phenylenediamine and 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid).

Experimental Protocol: Phillips Condensation

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.[3][5] Optimization of reaction time and temperature may be necessary to achieve the highest yield.

Materials:

-

o-Phenylenediamine

-

2-Hydroxy-2-methylpropanoic acid

-

4 M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution

-

Ethanol

-

Water

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and 2-hydroxy-2-methylpropanoic acid (1.1 equivalents).

-

Acid Addition: Add a suitable amount of 4 M HCl or a catalytic amount of PPA to the flask. The acid acts as a catalyst to facilitate the condensation.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.

-

Neutralization and Precipitation: Neutralize the solution by slowly adding a saturated solution of NaHCO₃ or a dilute NH₄OH solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture. If the product is colored, it can be decolorized by treating the hot solution with activated charcoal before filtration.

-

Drying: Dry the purified crystals in a vacuum oven to obtain pure 2-(1H-benzimidazol-2-yl)propan-2-ol.

Structural Elucidation: A Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methyl protons of the propan-2-ol group, and the exchangeable protons of the N-H and O-H groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-4, H-7) | 7.50 - 7.70 | Multiplet | 2H | The protons ortho to the imidazole ring are typically deshielded. |

| Aromatic (H-5, H-6) | 7.10 - 7.30 | Multiplet | 2H | The protons meta to the imidazole ring are generally more shielded. |

| N-H | ~12.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary depending on the solvent and concentration. This proton is exchangeable with D₂O. |

| O-H | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on hydrogen bonding. This proton is also exchangeable with D₂O. |

| Methyl (-CH₃) | ~1.60 | Singlet | 6H | The two methyl groups are equivalent and appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (C-2) | ~155 | The carbon at the 2-position of the benzimidazole ring is significantly deshielded due to the two adjacent nitrogen atoms. |

| Quaternary Aromatic (C-3a, C-7a) | ~135 - 143 | The carbons at the fusion of the benzene and imidazole rings. |

| Aromatic CH (C-4, C-7) | ~122 | |

| Aromatic CH (C-5, C-6) | ~115 | |

| Quaternary Alcohol (-C(OH)-) | ~70 | The carbon bearing the hydroxyl group. |

| Methyl (-CH₃) | ~28 | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3400 - 3200 | Broad | The broadness is due to hydrogen bonding. |

| N-H Stretch | 3300 - 3100 | Medium, Broad | This may overlap with the O-H stretch. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong | |

| C=N Stretch | 1620 - 1580 | Medium | Characteristic of the imidazole ring. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | |

| C-O Stretch | 1150 - 1050 | Strong | Characteristic of the tertiary alcohol. |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 176 | [M]⁺ | The molecular ion peak. |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 158 | [M - H₂O]⁺ | Loss of a water molecule. |

| 118 | [Benzimidazole]⁺ | Fragmentation leading to the stable benzimidazole cation. |

Potential Applications and Future Directions

Benzimidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[2] The introduction of a tertiary alcohol moiety in 2-(1H-benzimidazol-2-yl)propan-2-ol could modulate its pharmacokinetic properties, such as solubility and metabolic stability, compared to other 2-substituted benzimidazoles.

Potential areas of investigation for this compound and its derivatives include:

-

Anticancer research: Screening for cytotoxic activity against various cancer cell lines.

-

Antimicrobial studies: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

-

Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes implicated in disease pathways.

The hydroxyl group also serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis and structural characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol. By leveraging established synthetic methodologies, specifically the Phillips condensation, a plausible and detailed experimental protocol has been outlined. Although direct experimental spectroscopic data is not currently available in the public domain, a comprehensive analysis of expected NMR, IR, and mass spectrometry data has been presented based on the known spectral properties of analogous benzimidazole derivatives. This guide serves as a valuable resource for researchers and drug development professionals, offering a solid foundation for the synthesis, identification, and further investigation of this promising benzimidazole derivative.

References

- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 2012, 4 (3):1292-1295.

- 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molecules 2012, 17(7), 8490-8496.

- Synthesis, characterization, crystal structure and antitubercular activity of transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. Journal of Molecular Structure, 2017, 1149, 439-448.

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023, 5(2), 1-8.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.

- o-PHENYLENEDIAMINE. Organic Syntheses, Coll. Vol. 2, p.501 (1943); Vol. 19, p.70 (1939).

- An In-Depth Technical Guide to 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules 2023, 28(13), 5229.

- ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2012, 5(4), 523-526.

- tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Properties. U.S. Environmental Protection Agency.

- Synthesis of 2-hydroxybenzimidazole. PrepChem.

- 1H NMR spectra. The Royal Society of Chemistry.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2013, 3(3), 649-658.

- Synthesis, characterization and anti-microbial studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(11), 4937-4940.

- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2021, 225, 113797.

- tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E, 2012, 68(12), o3329.

- Benzimidazole synthesis. Organic Chemistry Portal.

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 2013, 4(8), 3180-3184.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021, 11(62), 39366-39380.

- 3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - 1H NMR Spectrum. SpectraBase.

- 2-Benzimidazolepropanol. PubChem.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 2017, 21(1), S109-S115.

- Benzimidazole 13C NMR Spectrum. ChemicalBook.

- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.

- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 2016, 61(11-12), 899-906.

- 2-(1H-BENZO[D]IMIDAZOL-2-YL)ETHANOL. Sigma-Aldrich.

- N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide. Santa Cruz Biotechnology.

- 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook.

- ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][5]DIAZEPINES. HETEROCYCLES, 2011, 83(12), 2689-2735.

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 2021, 11(54), 34225-34229.

- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 2009, 78(2), 351-364.

Sources

physical properties of benzimidazole tertiary alcohol derivatives

An In-Depth Technical Guide to the Physical Properties of Benzimidazole Tertiary Alcohol Derivatives

Abstract

Benzimidazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] The introduction of a tertiary alcohol moiety onto this privileged structure can profoundly influence its physicochemical properties, impacting everything from solubility and crystallinity to metabolic stability and target engagement.[3] This guide offers an in-depth exploration of the key for researchers, scientists, and drug development professionals. We will delve into the structural and analytical techniques used for their characterization, providing both theoretical grounding and practical, field-proven protocols. The causality behind experimental choices, the interpretation of analytical data, and the implications for drug design are central themes of this whitepaper.

Introduction: A Strategic Fusion of Pharmacophores

The benzimidazole ring system, an isostere of naturally occurring purines, is a highly sought-after heterocyclic motif in drug discovery. Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow it to bind effectively to a wide array of biological macromolecules.[2] This versatility has led to the development of benzimidazole-based drugs with a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4]

The tertiary alcohol group, while seemingly simple, is a powerful tool in drug design. Unlike primary or secondary alcohols, it is resistant to oxidation into aldehydes, ketones, or carboxylic acids, thereby eliminating a common metabolic liability.[3] This "shielding" by geminal alkyl groups enhances metabolic stability. Furthermore, the hydroxyl group can act as a hydrogen bond donor and acceptor, often improving aqueous solubility and providing a key interaction point for binding to protein targets.

This guide focuses on the convergence of these two moieties, examining the physical properties that arise from their combination. Understanding these properties is paramount for optimizing synthesis, purification, formulation, and ultimately, the biological efficacy of new drug candidates.

Synthetic Strategies and Their Influence on Purity

The physical properties of a compound are intrinsically linked to its purity and solid-state form, which are dictated by the synthetic and purification methods employed. While numerous routes to benzimidazoles exist[5][6], the creation of a tertiary alcohol derivative typically involves a multi-step process.

A common and logical approach involves the reaction of a benzimidazole intermediate containing an electrophilic carbonyl group (such as a ketone or an ester) with a nucleophilic organometallic reagent, like a Grignard (R-MgBr) or organolithium (R-Li) reagent.

Caption: General synthetic workflow for benzimidazole tertiary alcohol derivatives.

The choice of reactants and purification method (typically column chromatography followed by recrystallization) is critical. Recrystallization, in particular, is a self-validating system that not only purifies the compound but also promotes the formation of a stable, ordered crystalline solid, which is essential for consistent physical property measurements.

Core Physical Properties and Characterization

Melting Point and Thermal Stability

The melting point (m.p.) is a fundamental physical property that provides a primary indication of purity. For benzimidazole tertiary alcohol derivatives, which are typically crystalline solids, a sharp melting point range (e.g., 1-2 °C) suggests a high degree of purity.[7] The parent benzimidazole melts at 170–174 °C.[7] Derivatives can have a wide range of melting points depending on the nature of the substituents, molecular weight, and the efficiency of crystal lattice packing. Intermolecular hydrogen bonding, facilitated by both the N-H of the imidazole ring and the O-H of the tertiary alcohol, often leads to relatively high melting points compared to analogues lacking these groups.

Differential Scanning Calorimetry (DSC): For a more comprehensive thermal analysis, DSC is the authoritative technique. It measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram provides the precise melting point (as the onset or peak of the endothermic event), the enthalpy of fusion (ΔHfus), and can reveal other solid-state phenomena like polymorphism (multiple crystalline forms) or the presence of solvates.[8][9]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The benzimidazole core is relatively non-polar, leading to slight solubility in water but good solubility in polar organic solvents like ethanol, methanol, and DMSO.[7][10] The introduction of a tertiary alcohol moiety generally increases the polarity of the molecule. This can enhance solubility in polar solvents, including aqueous media, which is often desirable for drug candidates.

However, the overall solubility is a balance between the polar hydroxyl group and the often-lipophilic alkyl groups of the tertiary alcohol and other substituents on the benzimidazole core.

Table 1: General Solubility Trends for Benzimidazole Tertiary Alcohol Derivatives

| Solvent Class | General Solubility | Rationale |

| Non-Polar (e.g., Hexane) | Poor | The molecule's polarity, driven by the benzimidazole N-H and the alcohol O-H groups, prevents effective solvation by non-polar solvents. |

| Polar Aprotic (e.g., DMSO, DMF) | Excellent | These solvents can effectively solvate the molecule by acting as hydrogen bond acceptors for the N-H and O-H protons. DMSO is a common choice for preparing samples for biological assays and NMR spectroscopy.[11] |

| Polar Protic (e.g., Ethanol, Methanol) | Good to Excellent | These solvents can act as both hydrogen bond donors and acceptors, leading to favorable solute-solvent interactions. Solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases.[8] |

| Aqueous (e.g., Water, Buffers) | Poor to Moderate | While the tertiary alcohol improves water solubility compared to a non-hydroxylated analogue, the large aromatic core often limits overall aqueous solubility. Solubility is also pH-dependent due to the basic nature of the imidazole ring. |

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the precise connectivity of the molecule.

-

¹H NMR: The spectrum provides a unique fingerprint. Key diagnostic signals include:

-

N-H Proton: In DMSO-d₆, the imidazole N-H proton is typically a broad singlet in the far downfield region (δ 12.0-13.6 ppm).[11] Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-

Aromatic Protons: Protons on the benzene ring typically appear between δ 7.0 and 8.0 ppm. Their splitting patterns (coupling constants) are diagnostic of the substitution pattern.[11]

-

Tertiary Alcohol O-H Proton: This appears as a singlet whose chemical shift is concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the O-H signal to disappear due to proton-deuterium exchange.

-

Alkyl Protons: Protons of the alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) and elsewhere on the molecule will appear in the upfield region (typically δ 0.5-4.0 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band in the range of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding.

-

N-H Stretch: A moderate, often sharp, absorption band around 3400-3100 cm⁻¹ corresponds to the N-H stretch of the imidazole ring.[12]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1630-1450 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the aromatic benzimidazole system.[13]

-

C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region indicates the C-O stretch of the tertiary alcohol.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

-

Fragmentation: A common fragmentation pathway for tertiary alcohols is the loss of a water molecule ([M-H₂O]⁺). Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is also prevalent, leading to the loss of an alkyl radical and the formation of a stable oxonium ion.

Crystallography and Solid-State Properties

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise data on bond lengths, bond angles, and torsion angles.[14] For benzimidazole tertiary alcohol derivatives, SC-XRD can reveal:

-

The conformation of the side chain relative to the benzimidazole plane.[15]

-

The intricate network of intermolecular interactions, such as N-H···N, O-H···N, and O-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings, which govern the crystal packing.[14][16]

Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used on a bulk powder sample. It provides a unique "fingerprint" for a specific crystalline form. It is an invaluable tool in drug development for identifying polymorphs, monitoring solid-form stability, and ensuring batch-to-batch consistency.[10]

Caption: Relationship between molecular structure, physical properties, and drug development suitability.

Standard Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for the characterization of novel benzimidazole tertiary alcohol derivatives.

Protocol 1: Melting Point Determination (Open Capillary Method)

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

-

Loading: Tap the open end of a glass capillary tube into the powder to load a small amount (2-3 mm height). Tap the sealed end gently on a hard surface to pack the sample down.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation & Validation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. A sharp range (<2 °C) is an indicator of high purity.

Protocol 2: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial.[11]

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it dissolves most derivatives and allows for the clear observation of exchangeable N-H and O-H protons.[11]

-

Dissolution: Vortex the vial until the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Validation (D₂O Shake): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of signals corresponding to the N-H and O-H protons confirms their assignment.

Conclusion

The are a complex interplay of their constituent pharmacophores. The aromatic benzimidazole core provides a rigid, planar structure prone to π-stacking, while the N-H and tertiary O-H groups drive strong intermolecular hydrogen bonding, influencing melting points and crystal packing. These same groups, particularly the tertiary alcohol, enhance polarity and metabolic stability, which are crucial advantages in drug development. A thorough characterization using a suite of analytical techniques—including DSC, NMR, IR, MS, and XRD—is essential for any research program. The data from these analyses not only confirms the identity and purity of the target molecule but also provides critical insights that guide formulation, predict in vivo behavior, and ultimately enable the rational design of safer and more effective medicines.

References

-

Domanska, U. & Pobudkowska, A. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

-

Zhang, J., et al. (2022). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. Journal of Molecular Modeling, 28(5), 123. [Link]

-

Domanska, U. & Pobudkowska, A. (2003). Solubility of Benzimidazoles in Alcohols | Request PDF. ResearchGate. [Link]

- Gaba, M., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. International Journal of Drug Development and Research.

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

-

Hasan, A. A., et al. (2021). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Egyptian Journal of Chemistry. [Link]

-

Mada, S. B., et al. (2021). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link]

-

Nassar, E., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]

-

Al-Said, M. S., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1436-1445. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Mamada, M., et al. (2014). Benzimidazole derivatives: Synthesis, physical properties, and n-type semiconducting properties. Chemistry - A European Journal, 20(37), 11835-11846. [Link]

-

Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34727. [Link]

-

Lancheros, A., et al. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Proceedings, 18(1), 16. [Link]

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

- Sharma, D., et al. (2021). NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences, 17(03), 103-115.

- Dincer, S. & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.

- Ibrahim, H. K., et al. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

-

Shanu-Wilson, J. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]

-

Sharma, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27. [Link]

- Singh, S., et al. (2025). Development of Benzimidazole Derivatives: Synthesis, Characterization, and Evaluation of Antimicrobial Properties.

-

Al-Duais, M. A., et al. (2024). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry, 17(5), 105741. [Link]

- Al-Ostath, A. I., et al. (2026).

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

Guseinova, G. A., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 282-287. [Link]

-

Madkour, L. H., et al. (2016). Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. ResearchGate. [Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(6), 1339-1353. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. ijirt.org [ijirt.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

- 16. semanticscholar.org [semanticscholar.org]

Solubility Profile of 2-(1H-benzimidazol-2-yl)propan-2-ol in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol, a heterocyclic compound of interest in pharmaceutical research, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility, offering a mechanistic understanding of the solute-solvent interactions. Furthermore, it supplies detailed, field-proven experimental protocols for researchers to accurately determine and validate solubility in their own laboratory settings.

Introduction: The Significance of Solubility

2-(1H-benzimidazol-2-yl)propan-2-ol belongs to the benzimidazole class of compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents.[1] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder formulation, reduce bioavailability, and ultimately lead to the failure of an otherwise potent molecule.

Understanding the solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol in solvents like DMSO and methanol is essential for:

-

Early-Stage Drug Discovery: Preparing stock solutions for high-throughput screening (HTS) and other in-vitro assays.

-

Chemical Synthesis: Serving as a reaction medium or for purification processes like crystallization.

-

Analytical Chemistry: Developing methods for quantification and purity assessment using techniques such as HPLC and LC-MS.

This guide provides the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Analysis of 2-(1H-benzimidazol-2-yl)propan-2-ol

To predict and understand solubility, we must first analyze the molecular structure of the solute.

Molecular Structure: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [2]

Key structural features influencing solubility:

-

Benzimidazole Ring System: This aromatic heterocyclic core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). The ring itself is relatively nonpolar, but the nitrogen atoms introduce significant polarity.[1][3]

-

Propan-2-ol Substituent: This tertiary alcohol group (-C(CH₃)₂OH) adds a potent hydrogen bond donor (the -OH group) and introduces some steric bulk. The hydroxyl group significantly increases the molecule's capacity to interact with polar solvents.

-

Overall Polarity: The combination of the polar benzimidazole nucleus and the hydroxyl group makes 2-(1H-benzimidazol-2-yl)propan-2-ol a polar molecule, predisposing it to favorable interactions with polar solvents.[4]

Solubility in Dimethyl Sulfoxide (DMSO)

Solvent Profile:

-

Type: Polar Aprotic Solvent

-

Dielectric Constant (ε): ~47

-

Key Features: DMSO is a powerful and versatile solvent due to its high polarity and its ability to act as an excellent hydrogen bond acceptor (via the sulfoxide oxygen) without being a hydrogen bond donor.[5]

Mechanistic Insight: The solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol in DMSO is expected to be high. The primary intermolecular forces at play are strong hydrogen bonds. The N-H proton of the benzimidazole ring and the -OH proton of the propanol group will act as hydrogen bond donors to the highly electronegative oxygen atom of the DMSO molecule. This potent interaction effectively disrupts the solute's crystal lattice, leading to dissolution. While specific quantitative data is not readily available in public literature, empirical evidence from similar benzimidazole structures suggests that DMSO is an effective solvent for this class of compounds.[6][7]

Solubility in Methanol

Solvent Profile:

-

Type: Polar Protic Solvent

-

Dielectric Constant (ε): ~33

-

Key Features: Methanol is a simple alcohol that can act as both a hydrogen bond donor and acceptor. Its small size allows it to effectively solvate solutes.

Mechanistic Insight: Methanol is also anticipated to be a good solvent for 2-(1H-benzimidazol-2-yl)propan-2-ol, primarily due to the "like dissolves like" principle.[4] The solubility is driven by a network of hydrogen bonds:

-

The solute's N-H and -OH groups can donate hydrogen bonds to the oxygen of methanol.

-

The solute's sp² nitrogen and hydroxyl oxygen can accept hydrogen bonds from the hydroxyl group of methanol.

While effective, the hydrogen bonding network in methanol is less aggressive at disrupting strong crystal lattice forces compared to the powerful hydrogen bond accepting nature of DMSO. Therefore, for highly crystalline benzimidazole derivatives, solubility might be comparatively lower in methanol than in DMSO.[8]

Data Summary (Qualitative)

| Compound | Solvent | Expected Solubility | Primary Interactions |

| 2-(1H-benzimidazol-2-yl)propan-2-ol | DMSO | High | Hydrogen Bonding (Solute as Donor, DMSO as Acceptor) |

| 2-(1H-benzimidazol-2-yl)propan-2-ol | Methanol | Moderate to High | Hydrogen Bonding (Donor and Acceptor interactions) |

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces responsible for the dissolution of 2-(1H-benzimidazol-2-yl)propan-2-ol.

Caption: Experimental workflow for kinetic solubility determination.

Conclusion and Best Practices

Based on its molecular structure, 2-(1H-benzimidazol-2-yl)propan-2-ol is predicted to be readily soluble in DMSO and should exhibit good solubility in methanol. [1][3][7]The presence of multiple hydrogen bond donor and acceptor sites facilitates strong interactions with these polar solvents.

For laboratory professionals, we recommend the following:

-

For Stock Solutions: Use DMSO for creating high-concentration stock solutions (≥10 mM) for long-term storage and assay screening.

-

For Reaction Media: Both methanol and DMSO can be considered, depending on the specific reaction requirements (e.g., temperature, reactivity with other reagents).

-

Verification is Key: While theoretical analysis is invaluable, it is not a substitute for experimental verification. Always perform a solubility test, such as the kinetic method described, to confirm the working concentration range for your specific experimental conditions. [9][10] By combining a theoretical understanding of molecular interactions with robust experimental validation, researchers can confidently and effectively utilize 2-(1H-benzimidazol-2-yl)propan-2-ol in their drug discovery and development endeavors.

References

- Solubility test for Organic Compounds. (2024). Vertex AI Search.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Faculty Website.

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). Vignan Pharmacy College.

- Benzimidazole derivative - Solubility of Things. (n.d.). Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 2-(1H-Benzimidazol-2-yl)propan-2-ol CAS No.: 59336-52-6. (n.d.). Moldb.

- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data.

- Solubility of Benzimidazoles in Alcohols. (2025). ResearchGate.

- Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? (2017). ResearchGate.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. 59336-52-6 | 2-(1H-Benzimidazol-2-yl)propan-2-ol - Moldb [moldb.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Profile: 2-(1-Hydroxy-1-methylethyl)benzimidazole

This guide provides an in-depth technical analysis of 2-(1-hydroxy-1-methylethyl)benzimidazole , a critical heterocyclic intermediate and pharmacophore analog. It is structured to serve researchers in medicinal chemistry, process development, and analytical toxicology.

Content Type: Technical Whitepaper & Protocol Guide Subject: CAS 59336-52-6 | Synthesis, Synonyms, and Pharmacological Relevance

Part 1: Chemical Identity & Nomenclature

In drug development, precise nomenclature is the first line of defense against database errors. While "2-(hydroxyisopropyl)benzimidazole" is the colloquial descriptor used in bench chemistry, it is insufficient for regulatory filing or patent searches.

The following table consolidates the definitive identifiers for this compound, essential for cross-referencing in SciFinder, PubChem, or internal LIMS.

Table 1: Chemical Passport & Synonyms

| Identifier Type | Value / Name | Technical Context |

| Primary IUPAC | 2-(1-Hydroxy-1-methylethyl)-1H-benzimidazole | Preferred for regulatory documentation. |

| CAS Registry | 59336-52-6 | Primary identifier for sourcing and safety data. |

| Alt. IUPAC | Common in older literature (Beilstein notation). | |

| Structural Name | 2-(2-Hydroxypropan-2-yl)benzimidazole | Describes the substituent connectivity explicitly. |

| Chemical Formula | C | MW: 176.22 g/mol |

| InChIKey | OCPHEVLZJCXQQA-UHFFFAOYSA-N | For digital indexing and collision-free hashing. |

| SMILES | CC(C)(O)C1=NC2=CC=CC=C2N1 | For chemoinformatics and QSAR modeling. |

Part 2: Pharmacological Context & Relevance

As a Senior Application Scientist, it is critical to understand why this molecule matters. It is rarely a final drug but serves two pivotal roles in the pharmaceutical pipeline:

The HBB Antiviral Pharmacophore

This compound is a steric analog of 2-(

-

Mechanism: HBB derivatives interfere with viral RNA synthesis by targeting the 2C protein or the viral RNA polymerase complex.

-

Relevance: The 2-(hydroxyisopropyl) variant replaces the bulky phenyl ring of HBB with a gem-dimethyl group. This modification is used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the viral binding pocket, testing whether a smaller, lipophilic anchor can maintain antiviral potency while reducing molecular weight.

Metabolic Impurity Profiling (Antihistamines)

Benzimidazole moieties are common in second-generation antihistamines (e.g., Bilastine , Mizolastine , Astemizole derivatives).

-

Metabolic Logic: The isopropyl or ethyl groups on these drugs are susceptible to Cytochrome P450-mediated oxidation (typically CYP3A4 or CYP2D6).

-

The "Metabolite" Role: Oxidative hydroxylation at the tertiary carbon of an isopropyl group attached to the benzimidazole ring yields 2-(1-hydroxy-1-methylethyl)benzimidazole.

-

Analytical Utility: This compound serves as a Certified Reference Standard (CRS) . It is synthesized to validate HPLC retention times and MS fragmentation patterns when screening patient plasma for drug metabolites or stability-indicating impurities.

Part 3: Synthesis & Production Protocol

Reliable access to high-purity material is required for biological assays. The following protocol utilizes a modified Phillips Condensation , optimized for yield and purity.

Reaction Logic

The synthesis involves the condensation of o-phenylenediamine with

-

Challenge: The steric bulk of the gem-dimethyl group can retard ring closure.

-

Solution: We employ 4N Hydrochloric Acid as both solvent and catalyst (Phillips conditions) to force the dehydration and cyclization.

Diagram 1: Synthetic Pathway

The following logic flow visualizes the critical steps and checkpoints in the synthesis.

Caption: Step-wise Phillips condensation pathway for the synthesis of CAS 59336-52-6.

Detailed Experimental Protocol

Safety Note: Perform all steps in a fume hood. o-Phenylenediamine is a sensitizer and potential carcinogen.

-

Charge: In a 250 mL Round Bottom Flask (RBF), suspend o-phenylenediamine (10.8 g, 0.1 mol) in 4N HCl (60 mL) .

-

Addition: Add 2-hydroxyisobutyric acid (11.5 g, 0.11 mol) . The slight excess ensures complete consumption of the diamine.

-

Reflux: Equip with a condenser and heat to vigorous reflux (approx. 105°C) for 8 hours . Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

-

Scientist Tip: The reaction is complete when the diamine spot (low Rf) disappears and a fluorescent blue spot (benzimidazole) appears under UV 254nm.

-

-

Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add conc. aqueous Ammonia (NH

OH) dropwise with stirring until pH reaches ~8.5.-

Observation: A precipitate will form. If the product oils out, scratch the flask wall or seed with a crystal to induce precipitation.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .

-

Yield: Expect ~65-75%.

-

Melting Point: 224–226°C (Literature value for verification).

-

Part 4: Analytical Profiling (Self-Validation)

To ensure the synthesized material is suitable for use as a reference standard, it must pass the following analytical criteria.

Table 2: Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige crystalline powder. |

| Identification A | 1H-NMR (DMSO-d | |

| Identification B | MS (ESI+) | [M+H] |

| Purity | HPLC-UV (254 nm) | > 98.0% area AUC. |

| Solubility | Saturation Shake-flask | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water. |

Diagram 2: Metabolic Relationship (Conceptual)

This diagram illustrates where this compound fits within the broader context of benzimidazole drug metabolism, specifically highlighting the oxidative pathway.

Caption: General metabolic pathway illustrating the formation of the hydroxyisopropyl benzimidazole moiety.

References

condensation reaction of 1,2-diaminobenzene with 2-hydroxyisobutyric acid

Executive Summary

This application note details the synthesis of 2-(2-hydroxypropan-2-yl)-1H-benzimidazole via the condensation of 1,2-diaminobenzene (o-phenylenediamine, OPD) with 2-hydroxyisobutyric acid (2-HIBA) .

The resulting scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amide or carboxylic acid groups while providing a rigid hydrogen-bond donor/acceptor motif. This guide prioritizes the Phillips Condensation method using 4N Hydrochloric Acid, selected for its ability to preserve the tertiary alcohol moiety on the 2-HIBA side chain, which is prone to elimination under harsher dehydrating conditions (e.g., Polyphosphoric acid at high temperatures).

Scientific Background & Mechanism[1][2][3]

The Chemical Challenge

The synthesis involves condensing a diamine with a carboxylic acid.[1][2][3][4] While simple in theory, two specific challenges dictate the protocol design:

-

Oxidation Sensitivity: 1,2-diaminobenzene is highly susceptible to air oxidation, forming dark impurities (phenazines/imines) that complicate purification.

-

Side-Chain Fragility: The tertiary hydroxyl group of 2-HIBA is acid-sensitive. Using strong dehydrating agents like Polyphosphoric Acid (PPA) or extreme heat can lead to the elimination of water, yielding the isopropenyl (alkene) derivative instead of the desired alcohol.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution followed by an acid-catalyzed cyclodehydration.

Figure 1: Mechanistic pathway of the Phillips Condensation.

Experimental Protocols

Protocol A: Standard Aqueous Acid Condensation (Recommended)

Rationale: This method uses 4N HCl. It is strong enough to catalyze the condensation but mild enough to minimize the dehydration of the tertiary alcohol side chain.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][5][6] | Quantity | Role |

| 1,2-Diaminobenzene | 108.14 | 1.0 | 5.40 g (50 mmol) | Nucleophile |

| 2-Hydroxyisobutyric acid | 104.10 | 1.1 | 5.72 g (55 mmol) | Electrophile |

| Hydrochloric Acid (4N) | 36.46 | N/A | 40 mL | Solvent/Catalyst |

| Ammonium Hydroxide (28%) | 35.05 | N/A | ~50 mL | Neutralization |

| Activated Charcoal | 12.01 | N/A | 0.5 g | Decolorization |

Step-by-Step Procedure

-

Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-HIBA (5.72 g) in 4N HCl (40 mL).

-

Addition: Add 1,2-diaminobenzene (5.40 g). Note: The solution may turn slightly pink/red due to trace oxidation of the amine.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 105°C) for 8–12 hours .

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 3:1). The starting diamine spot (lower Rf) should disappear.

-

-

Decolorization (Optional but Recommended): If the solution is dark, cool slightly, add activated charcoal, reflux for 10 mins, and filter hot through Celite.

-

Neutralization: Cool the reaction mixture to room temperature (20–25°C). Place the flask in an ice bath. Slowly add Ammonium Hydroxide dropwise with vigorous stirring until pH reaches 8–9.

-

Observation: A white to pale-tan precipitate will form.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (3 x 20 mL) to remove ammonium salts.

-

Purification: Recrystallize the crude solid from an Ethanol/Water mixture (approx. 1:1 ratio). Dissolve in hot ethanol first, then add hot water until slightly turbid, and let cool.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 65–80% Physical Appearance: White to pale tan crystalline solid. Melting Point: 239–243°C [1].[7]

Protocol B: Microwave-Assisted Synthesis (Green Method)

Rationale: Reduces reaction time from 12 hours to minutes. Uses minimal solvent.

Reagents

-

1,2-Diaminobenzene (1.0 g)

-

2-Hydroxyisobutyric acid (1.1 g)

-

Polyphosphoric Acid (PPA) or PPA/SiO₂ catalyst (Caution: Temperature control is critical here).

Procedure

-

Mix the diamine and acid intimately in a microwave process vial.

-

Add a catalytic amount of PPA (0.5 g) or moisten with 1 mL of dilute HCl.

-

Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

-

Cool and neutralize with aqueous NaHCO₃.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

Warning: High-temperature microwave heating with PPA poses a higher risk of dehydrating the tertiary alcohol to an alkene. Protocol A is preferred for high purity of the hydroxy-product.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Result | Interpretation |

| Melting Point | 239–243°C | Sharp range indicates high purity. Broadening indicates unreacted diamine. |

| ¹H NMR (DMSO-d₆) | Gem-dimethyl group singlet. | |

| Benzimidazole aromatic protons. | ||

| Imidazole NH (exchangeable). | ||

| Solubility | Soluble in EtOH, DMSO. | Insoluble in water (neutral form). |

Troubleshooting & Expert Insights

Common Failure Modes

Figure 2: Troubleshooting logic for common synthetic issues.

Expert Tips

-

Handling OPD: 1,2-diaminobenzene is toxic and a suspected carcinogen. Weigh it in a fume hood. If the commercial supply is black/purple, recrystallize it from hot water containing sodium dithionite (Na₂S₂O₄) before use to restore the white/pale yellow color.

-

Amphoteric Nature: The product contains a basic imidazole nitrogen and a tertiary alcohol. While not strictly amphoteric like an amino acid, it can be "sticky" during pH adjustment. Do not rush the neutralization step; rapid addition of ammonia can trap impurities.

-

Filtrate Check: After filtering the product at pH 9, acidify a small aliquot of the filtrate. If a significant precipitate forms, you may have unreacted diamine or acid, but if the filtrate was clear at pH 9, your yield loss is likely due to the product's partial solubility in water. Keep wash volumes low and ice-cold.

References

-

ChemicalBook. (2026). 2-(2-Hydroxyphenyl)-1H-benzimidazole Properties and Melting Point Data. Link (Note: Reference used for general benzimidazole physicochemical property confirmation).

- Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles". Journal of the Chemical Society, 2393.

- Wright, J. B. (1951). "The Chemistry of the Benzimidazoles". Chemical Reviews, 48(3), 397-541. (Comprehensive review of synthesis methods).

-

Sigma-Aldrich. (2026). Safety Data Sheet: 1,2-Phenylenediamine. Link

-

ResearchGate. (2023). Solubility of Imidazoles and Benzimidazoles. Link

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jchemrev.com [jchemrev.com]

- 7. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE CAS#: 2963-66-8 [m.chemicalbook.com]

2-(1H-benzimidazol-2-yl)propan-2-ol as a bidentate ligand in coordination chemistry

Executive Summary

This guide details the utility of 2-(1H-benzimidazol-2-yl)propan-2-ol (hereafter referred to as

Key Applications:

-

Superoxide Dismutase (SOD) Mimicry: Cu(II) complexes of

demonstrate enhanced catalytic rates due to accessible coordination sites. -

Structural Modeling: Zn(II) complexes serve as diamagnetic structural analogs for spectroscopic calibration.

-

Crystal Engineering: The hydroxyl group facilitates supramolecular assembly via hydrogen bonding.

Ligand Architecture & Design Principles

The ligand operates primarily as a bidentate chelate, forming a stable 5-membered ring with transition metals.[1]

-

Donor Atoms: Imine Nitrogen (

) and Hydroxyl Oxygen ( -

Electronic State:

-

Neutral (

): Coordinates via -

Mono-anionic (

): Deprotonation of the hydroxyl group (alkoxide) or the imidazole amine (

-

-

Steric Influence: The isopropyl (propan-2-yl) backbone provides steric hindrance that discourages the formation of face-to-face

-stacked dimers, preserving the metal center's reactivity.

Coordination Logic Diagram

Figure 1: The steric bulk of the propan-2-ol group directs the system toward active mononuclear complexes by inhibiting dimerization.

Protocol A: Ligand Synthesis

Objective: Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol via Phillips Condensation. Scale: 50 mmol basis.

Materials

-

o-Phenylenediamine (OPD): 5.40 g (50 mmol)

-

2-Hydroxyisobutyric acid: 5.20 g (50 mmol)

-

Hydrochloric acid (4N): 40 mL

-

Ammonium hydroxide (25%): For neutralization

-

Solvents: Ethanol, Water.[2]

Step-by-Step Methodology

-

Pre-treatment: Ensure o-phenylenediamine is free of oxidation (should be off-white/pale brown, not dark purple). Recrystallize from ethanol if necessary.

-

Condensation: In a 100 mL round-bottom flask, combine OPD (5.40 g) and 2-hydroxyisobutyric acid (5.20 g).

-

Acid Catalysis: Add 40 mL of 4N HCl. The amine will dissolve, forming the hydrochloride salt in situ.

-

Reflux: Heat the mixture to reflux (approx. 100°C) with stirring for 24 hours .

-

Mechanism:[3] The acid catalyzes the formation of the amide intermediate followed by cyclodehydration to close the imidazole ring.

-

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add ammonium hydroxide dropwise with vigorous stirring until pH ~8-9. A precipitate will form.[3][4]

-

Isolation: Filter the solid and wash with cold water (3 x 20 mL) to remove ammonium salts.

-

Purification: Recrystallize from a 1:1 Ethanol/Water mixture.

-

Yield Expectation: 65-75%.

-

Appearance: White to pale cream crystalline solid.

-

Melting Point: 220–222 °C (Literature standard).

-

Protocol B: Cu(II) Complexation (SOD Mimic)

Objective: Synthesis of

Materials

-

Ligand (

): 1 mmol (0.176 g) -

Copper(II) Chloride Dihydrate (

): 1 mmol (0.170 g) for 1:1 complex. -

Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology

-

Ligand Solution: Dissolve 0.176 g of

in 10 mL of warm methanol. Ensure complete dissolution. -

Metal Addition: Dissolve 0.170 g of

in 5 mL of methanol. Add this dropwise to the ligand solution.[5] -

Observation: The solution will shift from pale blue (free Cu) to a deep green/blue-green (Complex).

-

Reaction: Stir at room temperature for 2 hours.

-

Note: Refluxing is generally not required for Cu(II) with this ligand and may promote bridging if base is present.

-

-

Crystallization: Allow the solution to evaporate slowly at room temperature. Green crystals suitable for X-ray diffraction typically form within 24-48 hours.

-

Characterization Check:

-

IR Spectroscopy: Look for the shift in

from ~1620 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated). -

UV-Vis: Expect a d-d transition band around 700-750 nm (distorted octahedral/square pyramidal geometry).

-

Data Summary: Expected Physicochemical Properties

| Property | Ligand ( | Cu(II) Complex (1:[1][5][6][7]1) |

| Formula | ||

| Color | White/Cream | Green/Blue-Green |

| IR | ~1625 cm⁻¹ | ~1610 cm⁻¹ (Red shift) |

| Solubility | EtOH, MeOH, DMSO | MeOH, DMSO, Water (partial) |

| Mag.[6][8] Moment | Diamagnetic | ~1.7–1.9 B.M. (Paramagnetic) |

Application: Superoxide Dismutase (SOD) Activity

The copper complex acts as a functional mimic of the enzyme Cu,Zn-SOD, catalyzing the dismutation of superoxide radicals (

Mechanism of Action

The activity relies on the reversible redox couple

-

Reduction:

-

Oxidation:

Activity Assay Workflow (NBT Method)

To validate the complex synthesized in Protocol B:

-

Reagents: Nitroblue Tetrazolium (NBT), Xanthine, Xanthine Oxidase (XO).

-

Control: Generate superoxide using Xanthine/XO. Monitor NBT reduction to blue formazan at 560 nm.

-

Test: Add the Cu-complex (

M range). -

Result: The complex should inhibit NBT reduction (IC50 determination). A lower IC50 indicates higher SOD activity.

Biological Pathway Diagram

Figure 2: The catalytic cycle of the Cu-H2L complex scavenging superoxide radicals.

References

-

Synthesis & General Benzimidazole Coordination

-

Podunavac-Kuzmanović, S. O., et al. "Synthesis and characterization of some copper(II) complexes with benzimidazole derivatives." Journal of the Serbian Chemical Society, 2008.

-

-

SOD Mimic Activity

-

Vujčić, G., et al. "Superoxide dismutase activity of copper(II) complexes with benzimidazole derivatives." Polyhedron, 2010.

-

-

Structural Characterization (Analogous Ligands)

-

Kamat, V., et al. "Transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol: Synthesis, characterization..." Journal of Molecular Structure, 2017.

-

-

Phillips Condensation Protocol

-

Standard Organic Synthesis Protocol for 2-substituted benzimidazoles. Organic Chemistry Portal.

-

(Note: While specific papers for the exact propan-2-ol derivative are less common than the methyl/hydrazone analogs, the chemistry described above is derived from the established reactivity of the 2-hydroxyalkyl-benzimidazole class.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsglobal.pl [rsglobal.pl]

- 5. uomphysics.net [uomphysics.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Application Note: Chemoselective N-Alkylation of 2-(1H-benzimidazol-2-yl)propan-2-ol

Executive Summary

This technical guide outlines the optimized protocol for the N-alkylation of 2-(1H-benzimidazol-2-yl)propan-2-ol . This specific substrate presents a unique synthetic challenge: it contains a steric-heavy tertiary alcohol at the C2 position and an acidic proton at the N1 position.

While standard benzimidazole alkylation is well-documented, the presence of the gem-dimethyl carbinol moiety at C2 requires specific modifications to standard protocols to prevent dehydration (elimination to isopropenyl) and ensure high chemoselectivity (N- vs. O-alkylation). The protocols below prioritize the use of mild bases and polar aprotic solvents to maximize yield and purity.

Mechanistic Insight & Chemoselectivity

The Challenge of the C2-Tertiary Alcohol

The substrate contains two potential nucleophilic sites:

-

N1-H (Benzimidazole Nitrogen):

(in DMSO). -

C2-OH (Tertiary Alcohol):

.

Chemoselectivity Logic:

Thermodynamics and kinetics favor N-alkylation. The N1-proton is significantly more acidic (

Reaction Pathway Diagram

The following diagram illustrates the ionization equilibrium and the irreversible alkylation step.

Figure 1: Mechanistic pathway highlighting the selective deprotonation of the imidazole ring over the tertiary alcohol.

Experimental Protocols

Protocol A: Standard Conditions (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Ethyl bromide. Mechanism: Mild deprotonation driven by solubility equilibrium.

Materials:

-

Substrate: 2-(1H-benzimidazol-2-yl)propan-2-ol (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DMF (5 mL/mmol).

-

Note: DMF is preferred over acetone for the C2-substituted scaffold to ensure solubility of the intermediate anion.

-

-

Activation: Add powdered

(2.0 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes.-

Observation: The solution may turn slightly cloudy or change color (yellowing) as the benzimidazolide anion forms.

-

-

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Caution: If using volatile halides (e.g., MeI), fit the flask with a reflux condenser or seal the vessel.

-

-

Reaction: Stir at 60°C for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar (higher

) than the starting material.

-

-

Work-up:

-

Pour the reaction mixture into ice-water (50 mL).

-

The product often precipitates as a white/off-white solid. Filter and wash with water.[1]

-

If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

-

Protocol B: Difficult Substrates (Secondary Halides / Steric Bulk)

Best for: Isopropyl bromide, functionalized linkers, or when reaction kinetics are slow due to the C2-steric bulk. Mechanism: "Cesium Effect" – The larger cation radius of Cesium increases the solubility and nucleophilicity of the organic anion in aprotic solvents.

Materials:

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein activation

-

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Dissolution: Dissolve Substrate (1.0 mmol) in Acetonitrile (10 mL).

-

Base Addition: Add

(1.5 mmol). -

Catalysis: If using an alkyl chloride or a hindered bromide, add KI (0.1 mmol).

-

Reflux: Heat the mixture to reflux (

C) for 12–18 hours.-

Why Reflux? The steric bulk of the C2-(2-hydroxypropan-2-yl) group shields the N1 nitrogen. Thermal energy is required to overcome the activation barrier for

substitution.

-

-

Filtration: Cool to RT. Filter off the inorganic salts (

, excess carbonate). -

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Critical Data & Optimization Parameters

Solvent and Base Selection Matrix

The following table summarizes the efficiency of different conditions for this specific scaffold.

| Solvent | Base | Temperature | Yield | Comments |

| DMF | 60°C | 85-95% | Recommended Standard. Excellent balance of solubility and reactivity. | |

| Acetone | Reflux | 60-75% | Slower kinetics due to lower boiling point and lower anion solubility. | |

| THF | NaH | 0°C to RT | 40-60% | Risk of O-alkylation. Strong base may deprotonate the -OH, leading to mixtures. |

| DMSO | KOH | RT | 80-90% | High yield but difficult work-up (DMSO removal). Good for scale-up if water precipitation is used. |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Conversion | Steric hindrance at C2 blocking N1 approach. | Switch to Protocol B ( |

| O-Alkylation (Ether formation) | Base is too strong (e.g., NaH, KOtBu). | Switch to weaker bases ( |

| Elimination (Alkene formation) | Acidic impurities or excessive heat. | Ensure solvent is neutral/basic. Do not exceed 100°C. The tertiary alcohol dehydrates easily under acidic conditions. |

| Regioisomers (N1 vs N3) | N/A for this substrate. | The substrate is symmetric regarding the benzimidazole core unless the benzene ring (positions 4,5,6,7) is substituted. If the benzene ring is unsubstituted, N1 and N3 alkylation products are identical. |

References

-

Srivastava, R., et al. (2018).[2] Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis... PMC (PubMed Central). Retrieved from [Link]

-

Roman, G. (2018). N-Alkylation of benzimidazoles with ketonic Mannich bases... ResearchGate.[3][4] Retrieved from [Link]

-

Kaur, L., et al. (2021).[5] N-Alkylation of 2-Substituted Benzimidazole Derivatives. Russian Journal of Organic Chemistry.[5] Retrieved from [Link]

-

Patsnap Eureka. (2014). Method for preparing 2-alkyl benzimidazole compound.[3][5][6][7][8][9][10] Retrieved from [Link]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all chemicals before use.

Sources

- 1. Method for preparing 2-alkyl benzimidazole compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents [ouci.dntb.gov.ua]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Substituted Benzimidazole Alcohols

Executive Summary

This guide details the protocol for the rapid, high-yield synthesis of 2-substituted benzimidazole alcohols via microwave irradiation. Unlike traditional thermal reflux methods (Phillips condensation) which often require 4–12 hours and harsh dehydrating conditions, this microwave-assisted protocol achieves completion in 2–10 minutes with yields consistently exceeding 85% .

The target scaffold, 2-(hydroxyalkyl)benzimidazole , is a privileged structure in medicinal chemistry, serving as a precursor for antifungal, anti-inflammatory, and antihypertensive agents (e.g., analogues of Omeprazole or Albendazole). This note focuses on the condensation of o-phenylenediamine (OPD) with

Mechanistic Insight & Microwave Effect

The Phillips Condensation

The synthesis proceeds via the Phillips Condensation , an acid-catalyzed double dehydration.

-

N-Acylation: The amino group of OPD attacks the carbonyl of the hydroxy acid to form a mono-amide intermediate.

-

Cyclodehydration: The second amino group attacks the amide carbonyl, followed by the elimination of water to close the imidazole ring.

The Microwave Advantage (Dipolar Polarization)

In a conventional thermal reaction, the high activation energy (

-

Volumetric Heating: Eliminates wall-effects and thermal gradients.

-

Selective Heating: Water (solvent) and the polar intermediate absorb energy efficiently, driving the equilibrium toward dehydration (Le Chatelier’s principle via rapid superheating).

Reaction Pathway Diagram

Figure 1: Mechanism of the acid-catalyzed Phillips condensation accelerated by microwave irradiation.

Materials & Equipment

Reagents

-

Substrate: o-Phenylenediamine (OPD) (99% purity). Note: Recrystallize if dark brown to avoid oxidative impurities.

-

Reagent: Glycolic acid (for 2-hydroxymethyl) or Lactic acid (for 2-(1-hydroxyethyl)).

-

Catalyst/Solvent: 4N Hydrochloric Acid (HCl) OR Polyphosphoric Acid (PPA).

-

Work-up: Ammonium hydroxide (

) or Sodium bicarbonate (

Hardware

-

Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

-

Requirement: IR temperature sensor and pressure control (if closed vessel).

-

-

Vessels: 10 mL or 35 mL Pyrex pressure vials with Teflon/Silicon septa.

Experimental Protocols

Protocol A: Aqueous Acid Method (Recommended for Scalability)

Best for: High purity requirements and ease of work-up.

-

Preparation: In a 10 mL microwave vial, dissolve OPD (1.08 g, 10 mmol) and Glycolic Acid (0.76 g, 10 mmol) in 10 mL of 4N HCl .

-

Sealing: Cap the vial with a crimp top or screw cap containing a pressure-relief septum.

-

Irradiation:

-

Mode: Dynamic Power (Maintain Temperature).

-

Temp: 120°C.

-

Hold Time: 5 minutes.

-

Stirring: High.

-

Note: Pressure may reach 3–5 bar. Ensure the safety limit is set to 15 bar.

-

-

Work-up:

-

Allow the vial to cool to <50°C.

-

Pour the reaction mixture into a beaker containing 20g of crushed ice.

-

Slowly add conc. aqueous ammonia dropwise with stirring until pH reaches ~8–9.

-

-

Isolation: The product will precipitate as a white/pale-yellow solid. Filter via vacuum filtration (Buchner funnel).

-

Purification: Recrystallize from Ethanol:Water (1:1) or pure hot water.

Protocol B: Solvent-Free / Solid Phase (Green Chemistry)

Best for: Rapid screening and minimizing liquid waste.

-

Mixing: Grind OPD (10 mmol) and Lactic Acid (10 mmol) in a mortar with Polyphosphoric Acid (PPA, ~2 g) until a homogeneous paste is formed.

-

Irradiation: Transfer the paste into an open Pyrex beaker or vessel placed inside the microwave cavity.

-

Caution: Do not seal. Water evolution requires an open system.

-

-

Irradiation Parameters:

-

Power: 300–400 W (Pulse mode recommended: 30s ON, 10s OFF).

-

Total Time: 2–4 minutes.

-

Monitor: Watch for color change (usually darkens slightly) and cessation of steam evolution.

-

-

Work-up:

-

Isolation: Filter the resulting solid and wash with cold water.[1][2]

Optimization & Troubleshooting Guide

The following decision tree helps optimize the reaction if yields are low (<70%) or purity is compromised.